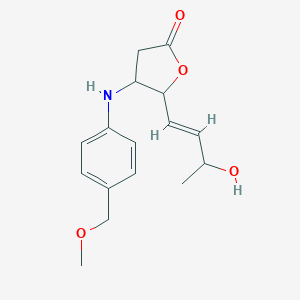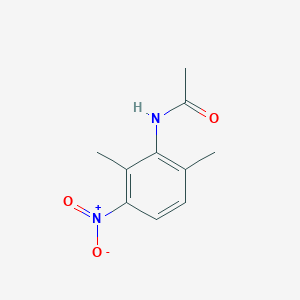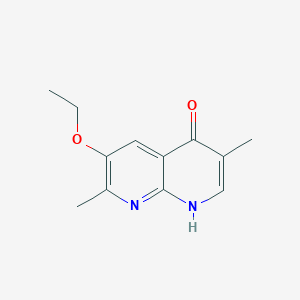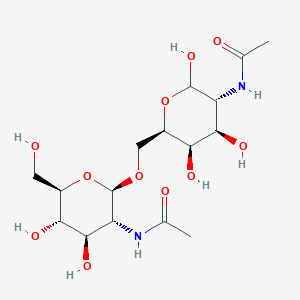![molecular formula C22H20N7O11P B133681 [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate CAS No. 142629-84-3](/img/structure/B133681.png)
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMPPNP and is a non-hydrolyzable analog of ATP. It is a potent activator of many ATP-dependent enzymes and has been used in various biochemical and physiological studies.
Mechanism Of Action
AMPPNP is a non-hydrolyzable analog of ATP, which means that it cannot be broken down by enzymes that normally hydrolyze ATP. This property makes AMPPNP a potent activator of ATP-dependent enzymes. AMPPNP binds to the active site of these enzymes and induces a conformational change that leads to their activation.
Biochemical And Physiological Effects
AMPPNP has been shown to have a number of biochemical and physiological effects. It has been shown to activate ATP-dependent enzymes such as myosin ATPase, DNA polymerase, and RNA polymerase. It has also been shown to stimulate the release of neurotransmitters in the brain and to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using AMPPNP in lab experiments is its ability to activate ATP-dependent enzymes. This property makes it a valuable tool in studying various biochemical and physiological processes. However, one of the limitations of using AMPPNP is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on AMPPNP. One area of research is the development of new analogs of AMPPNP that have improved properties such as increased stability and reduced toxicity. Another area of research is the study of the potential therapeutic applications of AMPPNP, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further research to understand the mechanism of action of AMPPNP and its effects on various biological processes.
Synthesis Methods
The synthesis of AMPPNP is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing AMPPNP is the reaction of 2',3'-O-isopropylidene adenosine with 5-methyl-2,4-dioxypyrimidine-1-ol in the presence of triethylamine. The resulting product is then treated with phosphoryl chloride to yield the phosphate ester. The final step involves the introduction of azide using sodium azide and copper sulfate.
Scientific Research Applications
AMPPNP has been widely used in scientific research as an activator of ATP-dependent enzymes. It has been used in studies related to muscle contraction, cell division, and DNA replication. AMPPNP has been shown to activate myosin ATPase, which is involved in muscle contraction. It has also been used to study the role of ATP in cell division and DNA replication.
properties
CAS RN |
142629-84-3 |
|---|---|
Product Name |
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate |
Molecular Formula |
C22H20N7O11P |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C22H20N7O11P/c1-13-11-27(22(31)24-21(13)30)20-10-18(25-26-23)19(38-20)12-37-41(36,39-16-6-2-14(3-7-16)28(32)33)40-17-8-4-15(5-9-17)29(34)35/h2-9,11,18-20H,10,12H2,1H3,(H,24,30,31) |
InChI Key |
SZNPXGNCMDBAAE-XUVXKRRUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
synonyms |
3'-azidothymidine-5'-bis(4-nitrophenyl)phosphate AZT-BNPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
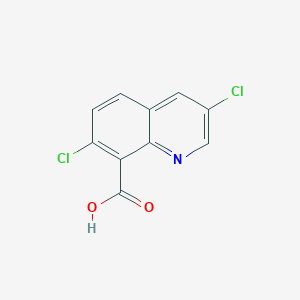
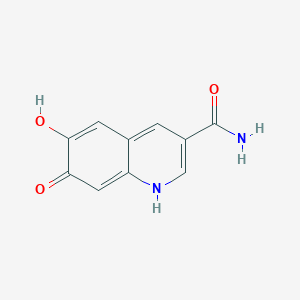
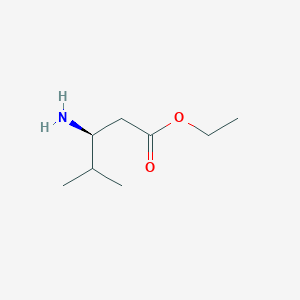
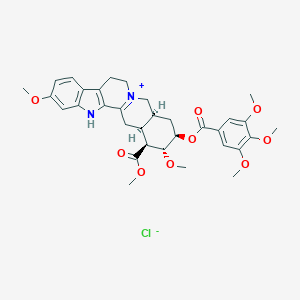


![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)

